Antifungal agent 30

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Agent antifongique 30 est un composé puissant utilisé pour lutter contre les infections fongiques. Il appartient à une classe d'agents antifongiques qui ciblent la membrane cellulaire des champignons, perturbant leur croissance et leur prolifération. Ce composé est particulièrement efficace contre un large éventail de champignons pathogènes, ce qui en fait un outil précieux dans les milieux cliniques et industriels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Agent antifongique 30 implique généralement un processus en plusieurs étapes. L'étape initiale comprend souvent la formation d'une structure de base par une série de réactions de condensation. Les étapes suivantes impliquent l'introduction de groupes fonctionnels qui améliorent l'activité antifongique du composé. Les réactifs courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des réactifs spécifiques adaptés pour obtenir la structure chimique souhaitée.

Méthodes de production industrielle : Dans un environnement industriel, la production de l'Agent antifongique 30 est mise à l'échelle en utilisant de grands réacteurs et des systèmes à flux continu. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. Des mesures de contrôle de la qualité, telles que la chromatographie et la spectroscopie, sont utilisées pour surveiller la synthèse et garantir la cohérence du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : L'Agent antifongique 30 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, ce qui donne souvent lieu à la formation d'intermédiaires plus réactifs.

Réduction : Le composé peut être réduit pour former différents dérivés ayant des degrés d'activité antifongique variables.

Substitution : Les groupes fonctionnels au sein de la molécule peuvent être substitués par d'autres groupes pour modifier ses propriétés.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'Agent antifongique 30, chacun ayant des propriétés antifongiques uniques. Ces dérivés sont souvent testés pour leur efficacité contre différentes souches fongiques afin d'identifier les formes les plus puissantes.

4. Applications de la recherche scientifique

L'Agent antifongique 30 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de l'activité antifongique et pour développer de nouveaux agents antifongiques.

Biologie : Employé dans la recherche pour comprendre l'interaction entre les agents antifongiques et les membranes cellulaires fongiques.

Médecine : Utilisé dans le développement de traitements contre les infections fongiques, en particulier chez les patients immunodéprimés.

Industrie : Appliqué dans la préservation des matériaux sensibles à la contamination fongique, tels que les textiles et les produits alimentaires.

5. Mécanisme d'action

Le principal mécanisme d'action de l'Agent antifongique 30 implique la perturbation de la membrane cellulaire fongique. Le composé se lie à l'ergostérol, un composant clé de la membrane cellulaire fongique, ce qui entraîne une augmentation de la perméabilité de la membrane. Cela entraîne la fuite des contenus cellulaires essentiels et finalement la mort cellulaire. Les cibles moléculaires comprennent les enzymes impliquées dans la biosynthèse de l'ergostérol, telles que la squalène époxydase et la lanostérol 14α-déméthylase.

Composés similaires :

Amphotéricine B : Un antifongique polyénique qui cible également la membrane cellulaire fongique mais a un mécanisme de liaison différent.

Fluconazole : Un antifongique azolé qui inhibe la synthèse de l'ergostérol en ciblant la lanostérol 14α-déméthylase.

Caspofungine : Une échinocandine qui inhibe la synthèse du β (1,3)-glucane, affectant la paroi cellulaire fongique.

Unicité : L'Agent antifongique 30 est unique en sa capacité à se lier spécifiquement à l'ergostérol avec une forte affinité, ce qui entraîne une perturbation rapide et efficace de la membrane cellulaire fongique. Cette spécificité réduit la probabilité de développement de résistance par rapport à d'autres agents antifongiques.

Applications De Recherche Scientifique

Antifungal Agent 30 has a broad range of applications in scientific research:

Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.

Biology: Employed in research to understand the interaction between antifungal agents and fungal cell membranes.

Medicine: Utilized in the development of treatments for fungal infections, particularly in immunocompromised patients.

Industry: Applied in the preservation of materials susceptible to fungal contamination, such as textiles and food products.

Mécanisme D'action

The primary mechanism of action of Antifungal Agent 30 involves the disruption of the fungal cell membrane. The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability. This results in the leakage of essential cell contents and ultimately cell death. The molecular targets include enzymes involved in ergosterol biosynthesis, such as squalene epoxidase and lanosterol 14α-demethylase.

Comparaison Avec Des Composés Similaires

Amphotericin B: A polyene antifungal that also targets the fungal cell membrane but has a different binding mechanism.

Fluconazole: An azole antifungal that inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.

Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis, affecting the fungal cell wall.

Uniqueness: Antifungal Agent 30 is unique in its ability to bind specifically to ergosterol with high affinity, leading to rapid and effective disruption of the fungal cell membrane. This specificity reduces the likelihood of resistance development compared to other antifungal agents.

Activité Biologique

Antifungal Agent 30 is a compound that has garnered attention in the field of mycology for its potential efficacy against various fungal pathogens. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound operates through several mechanisms that disrupt fungal cell integrity and function:

- Cell Membrane Disruption : Similar to other antifungal agents, it interacts with ergosterol in the fungal cell membrane, leading to pore formation. This results in increased permeability and eventual cell death due to ion leakage .

- Inhibition of Ergosterol Synthesis : The compound may inhibit key enzymes involved in ergosterol biosynthesis, leading to an accumulation of toxic sterol precursors and impaired membrane integrity .

Biological Activity

The biological activity of this compound has been evaluated against various fungal species, with notable findings summarized in the table below:

Case Studies and Research Findings

- Efficacy Against Candida auris : A study involving C. auris isolates demonstrated that this compound exhibited a MIC significantly lower than traditional agents like fluconazole, indicating its potential as a treatment for resistant strains .

- In Vivo Studies : In murine models of disseminated candidiasis, treatment with this compound resulted in improved survival rates and reduced fungal burdens compared to control groups. These findings suggest its effectiveness in systemic infections .

- Safety Profile : Clinical trials indicated that this compound has a favorable safety profile, with minimal adverse effects reported among participants. Common side effects included mild gastrointestinal disturbances, which were manageable .

Propriétés

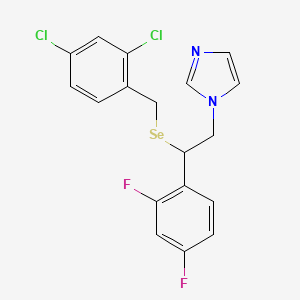

Formule moléculaire |

C18H14Cl2F2N2Se |

|---|---|

Poids moléculaire |

446.2 g/mol |

Nom IUPAC |

1-[2-[(2,4-dichlorophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |

InChI |

InChI=1S/C18H14Cl2F2N2Se/c19-13-2-1-12(16(20)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(21)8-17(15)22/h1-8,11,18H,9-10H2 |

Clé InChI |

GRJWDMJBIUKXIM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1F)F)C(CN2C=CN=C2)[Se]CC3=C(C=C(C=C3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.